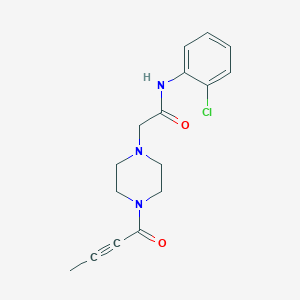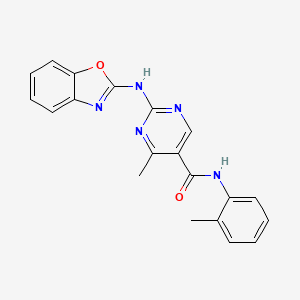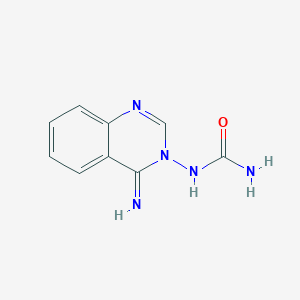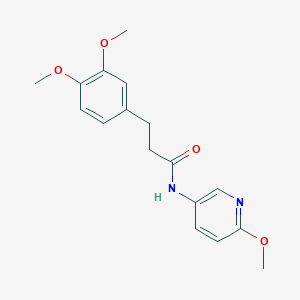![molecular formula C15H14N4O2 B11031995 N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B11031995.png)
N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenoxyacetamide: is a heterocyclic compound with an intriguing structure. It belongs to the family of pyrazolopyridines , which are bicyclic heterocycles formed by the fusion of a pyrazole and a pyridine ring . This compound exists in two tautomeric forms: the 1H-isomer and the 2H-isomer (Figure 1).
Preparation Methods
Synthetic Routes:: Several synthetic methods have been employed to access pyrazolo[3,4-b]pyridines. These include:
Cyclization of Preformed Pyrazoles or Pyridines: Starting from either a preformed pyrazole or pyridine, various substituents can be introduced at positions N1, C3, C4, C5, and C6.
Diverse Substitution Patterns: The diversity of substituents in these positions contributes to the vast number of reported pyrazolo[3,4-b]pyridine derivatives.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often employ synthetic routes for specific derivatives.
Chemical Reactions Analysis
Reactivity::
Substitution Reactions: Pyrazolo[3,4-b]pyridines undergo substitution reactions at various positions. Common reagents include halogens, amines, and alkylating agents.
Oxidation and Reduction: These compounds can be oxidized or reduced under appropriate conditions.
Major Products: The specific products formed depend on the reaction conditions and substituents.
Scientific Research Applications
Multifaceted Applications::
Medicinal Chemistry: Researchers explore pyrazolo[3,4-b]pyridines for their structural resemblance to purine bases (adenine and guanine). They investigate their potential as kinase inhibitors, antiviral agents, and anticancer compounds.
Biological Studies: These compounds may modulate cellular pathways and protein interactions.
Materials Science: Their unique structure makes them interesting for material design.
Mechanism of Action
The precise mechanism of action for N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenoxyacetamide remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness::
Uncommon Structure: The pyrazolo[3,4-b]pyridine scaffold sets it apart from other heterocyclic compounds.
Similar Compounds: While there are no direct analogs, related pyrazolo[3,4-b]pyridines exhibit diverse substituent patterns.
Properties
Molecular Formula |
C15H14N4O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-(1-methylpyrazolo[3,4-b]pyridin-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14N4O2/c1-19-15-12(8-5-9-16-15)14(18-19)17-13(20)10-21-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18,20) |
InChI Key |
NIDCSSPZHLIDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(3-chloro-4-fluorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11031920.png)
![2-[(2-furylmethyl)amino]-5-isopentyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B11031922.png)
![N-(4-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031927.png)
![2-({2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B11031932.png)
![N-benzyltetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B11031933.png)
![Ethyl 4-{[8-fluoro-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-6(2H)-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11031935.png)




![1-[4-Hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]-3-(2-methoxyphenyl)guanidine](/img/structure/B11031959.png)


![N-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-2,2-dimethylpropanamide](/img/structure/B11031980.png)
